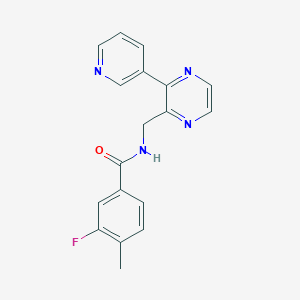

3-fluoro-4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrazinamide , a first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Molecular Structure Analysis

The molecular structure of this compound involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . This forms infinite chains, indicating a complex molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a Diels–Alder reaction between key intermediates . This reaction leads to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a refractive index of n20/D 1.406 . It is soluble in DMSO but insoluble in water .科学的研究の応用

Blue Fluorescence from BF2 Complexes of N,O-Benzamide Ligands

A study explored benzamides with pyridine, pyridazine, pyrazine, and pyrimidine rings, focusing on their synthesis, structure, and photophysical properties. These compounds, particularly the pyrazine moieties, emitted blue fluorescence, demonstrating potential applications in biological and organic materials due to their luminescent properties (Yamaji et al., 2017).

Synthesis of 3-Amino-4-Fluoropyrazoles

This research developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, showcasing their relevance as building blocks in medicinal chemistry due to their functional groups allowing further functionalization (Surmont et al., 2011).

Automated Radiosynthesis of Fluorinated Tracers

The study focused on the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, two clinically used radiotracers for imaging hypoxia and tau pathology, respectively. The synthesis utilized [18F]epifluorohydrin for fluorination, demonstrating the chemical utility of fluorinated compounds in clinical applications (Ohkubo et al., 2021).

New Route to Benzamide-Based 5-Aminopyrazoles Showing Anti-Influenza Virus Activity

This research introduced a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which were found to possess significant antiviral activities against bird flu influenza. The study highlights the potential of such compounds in developing antiviral drugs (Hebishy et al., 2020).

Serotonin 1A Receptors in Alzheimer's Disease Patients

A study utilized 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A molecular imaging probe, to quantify receptor densities in the brains of Alzheimer's disease patients. The findings contribute to our understanding of the disease's pathophysiology and the role of serotonin receptors (Kepe et al., 2006).

将来の方向性

This compound and its derivatives have shown potential in the treatment of tuberculosis . They have also been evaluated for their anti-fibrotic activities . Future research could focus on further exploring these biological activities and developing this compound into a novel anti-TB or anti-fibrotic drug .

特性

IUPAC Name |

3-fluoro-4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O/c1-12-4-5-13(9-15(12)19)18(24)23-11-16-17(22-8-7-21-16)14-3-2-6-20-10-14/h2-10H,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNCHGZSLNRHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)

![diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2856872.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2856875.png)

![2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2856877.png)

![N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2856882.png)

![2-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2856883.png)

![7-Methoxy-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2856885.png)